

# Application Note: GC-MS Analysis of Genotoxic Methanesulfonate Impurities in Pharmaceutical Ingredients

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## Compound of Interest

Compound Name: Methanesulfonate

Cat. No.: B1217627

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## Abstract

This document provides a comprehensive guide for the trace-level analysis of genotoxic **methanesulfonate** impurities, such as methyl **methanesulfonate** (MMS), ethyl **methanesulfonate** (EMS), and isopropyl **methanesulfonate** (IPMS), in active pharmaceutical ingredients (APIs) using Gas Chromatography-Mass Spectrometry (GC-MS). These impurities are often process-related and are of significant concern due to their potential to damage DNA even at very low concentrations.[1][2] Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have set stringent limits for such impurities, often at the level of the Threshold of Toxicological Concern (TTC), which is typically 1.5  $\mu$ g/day for lifetime exposure.[3][4] This application note details the experimental protocols for sample preparation, GC-MS analysis, and method validation, and presents quantitative data in a clear, tabular format. Additionally, it includes graphical representations of the experimental workflow and the mechanism of genotoxicity to aid researchers, scientists, and drug development professionals in implementing robust analytical methods for the control of these hazardous impurities.

## Introduction

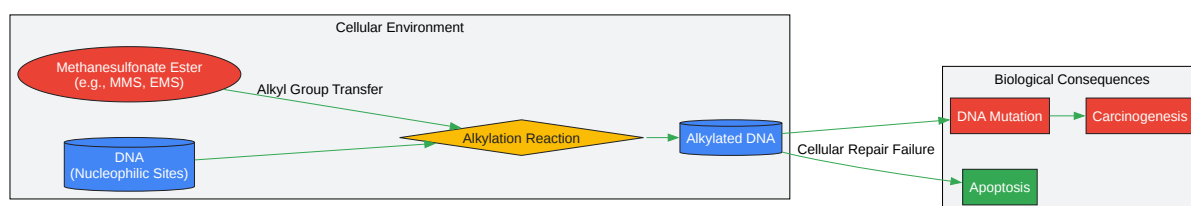
The synthesis of active pharmaceutical ingredients (APIs) can sometimes lead to the formation of genotoxic impurities (GTIs).[5] **Methanesulfonate** esters (mesylates) are a class of process-related impurities that are known to be potent alkylating agents and, consequently, are often

genotoxic and carcinogenic.[1][2] Their presence in the final drug product, even at trace levels, poses a significant safety risk to patients. Therefore, highly sensitive and specific analytical methods are required for their detection and quantification to ensure the safety and quality of pharmaceutical products.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile genotoxic impurities like **methanesulfonate** esters.[3] [6] Its high sensitivity, selectivity, and ability to provide structural information make it an ideal choice for trace-level analysis in complex pharmaceutical matrices. This application note describes a validated GC-MS method for the determination of common **methanesulfonate** impurities.

## Mechanism of Genotoxicity

**Methanesulfonate** esters exert their genotoxic effects by acting as alkylating agents. The electrophilic alkyl group of the **methanesulfonate** is transferred to nucleophilic sites on DNA bases, primarily the N7 position of guanine and the N3 position of adenine. This alkylation of DNA can lead to mutations, chromosomal damage, and, ultimately, cancer.



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Mechanism of **methanesulfonate** genotoxicity.

## Experimental Protocols

## Materials and Reagents

- Standards: Methyl **methanesulfonate** (MMS), Ethyl **methanesulfonate** (EMS), Isopropyl **methanesulfonate** (IPMS)
- Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol, n-Hexane (all HPLC or GC grade)[5][6][7][8]
- API Samples

## Standard and Sample Preparation

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg each of MMS, EMS, and IPMS standards into a 25 mL volumetric flask. Dissolve and dilute to volume with an appropriate solvent such as n-hexane.[7]

Spiking Solution (e.g., 10 µg/mL): Dilute the standard stock solution with the chosen diluent to achieve the desired concentration for spiking and linearity studies.

Sample Preparation: A simple dilution of the API is often sufficient.[9] For example, accurately weigh about 500 mg of the API into a 10 mL volumetric flask and dissolve in a suitable solvent like methanol.[8] For APIs that are salts and not soluble in 100% organic solvent, a mixture such as 90:10 acetonitrile:water can be used.[9] In some cases, a liquid-liquid extraction (LLE) may be necessary to remove the API and concentrate the impurities.[10] For instance, the API can be dissolved in an aqueous solution and the **methanesulfonates** extracted into an organic solvent like dichloromethane.

## GC-MS Instrumentation and Conditions

The following tables summarize typical GC-MS conditions for the analysis of **methanesulfonate** impurities, compiled from various sources.

Table 1: Gas Chromatography (GC) Conditions

Parameter	Condition 1	Condition 2	Condition 3
Column	GSBP-INOWAX (30 m x 0.25 mm, 0.25 µm) [5]	DB-624 (30 m x 0.32 mm, 1.8 µm)[8]	Rtx-5Sil MS (thin film) [9]
Carrier Gas	Helium	Helium	Helium
Flow Rate	1.5 mL/min	1.0 mL/min	Not specified
Injection Volume	1.5 µL[5]	1.0 µL[8]	Not specified
Inlet Mode	Split (1:5)[5]	Split (1:1)[8]	Not specified
Inlet Temp.	200°C[5]	110°C[8]	Not specified
Oven Program	100°C (3 min), then 15°C/min to 220°C (16 min)[5]	110°C initial[8]	Fast oven program[9]

Table 2: Mass Spectrometry (MS) Conditions

Parameter	Condition 1	Condition 2
Ionization Mode	Electron Ionization (EI)[5]	Electron Ionization (EI)[8]
Ion Source Temp.	240°C[5]	Not specified
Interface Temp.	240°C[5]	Not specified
Acquisition Mode	Selected Ion Monitoring (SIM)	Selected Ion Monitoring (SIM) [8]
Monitored Ions	m/z 110 (MMS), 124 (EMS), 137 (IPMS)[5]	Not specified

## Method Validation and Quantitative Data

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[5][8][11] Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.

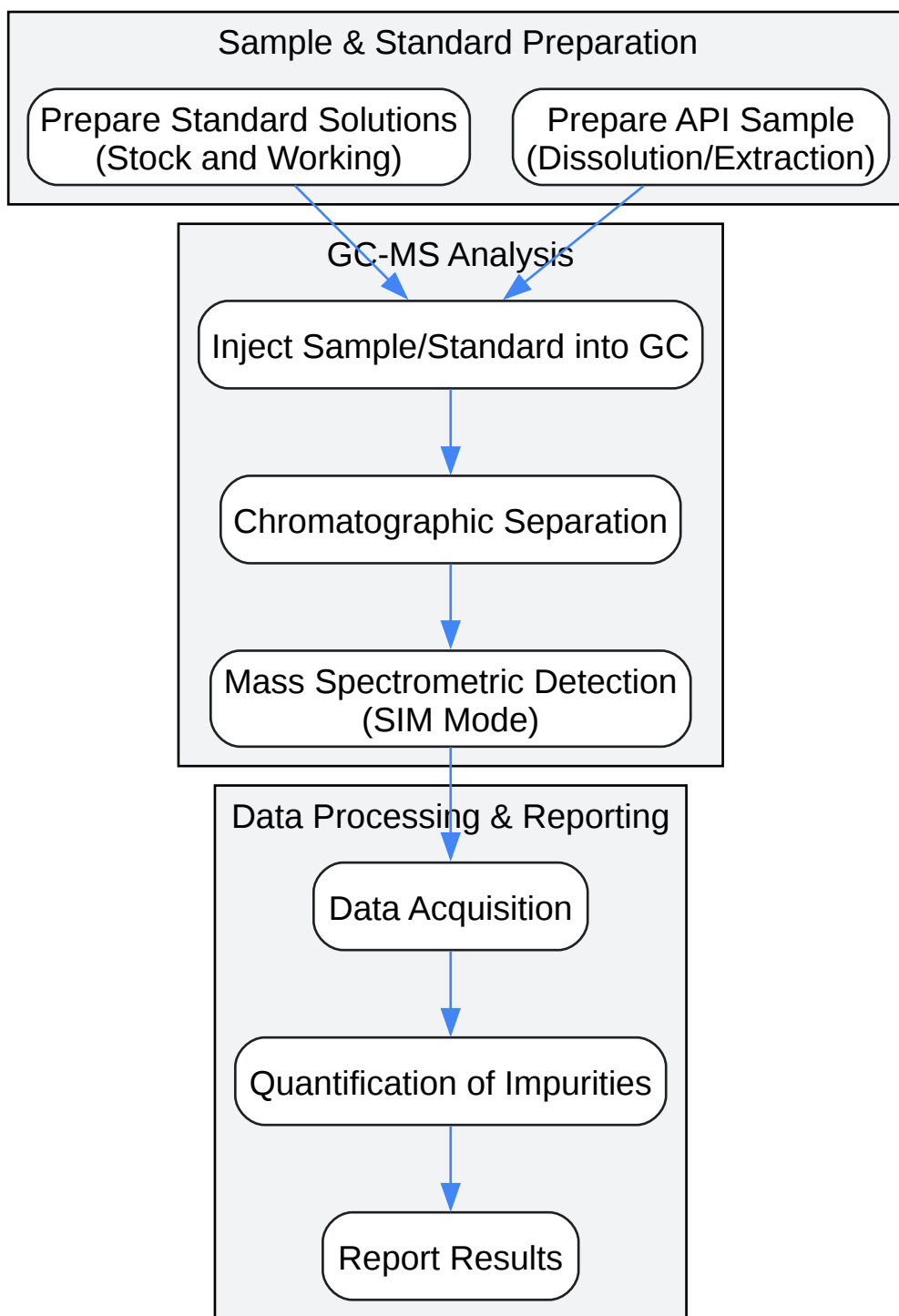
Table 3: Summary of Quantitative Performance Data

Analyte	LOD (ppm)	LOQ (ppm)	Linearity Range (ppm)	Correlation Coefficient (r <sup>2</sup> )	Reference
MMS	0.12	0.37	0.7 - 2.1	>0.999	[8]
EMS	0.13	0.38	0.7 - 2.1	>0.999	[8]
IPMS	0.11	0.34	0.7 - 2.1	>0.999	[8]
MMS	-	1.5 µg/mL	-	-	[5]
EMS	-	1.5 µg/mL	-	-	[5]
IPMS	-	1.5 µg/mL	-	-	[5]
MMS	0.02	0.05	-	>0.99	[7]
EMS	0.02	0.05	-	>0.99	[7]
IMS	0.02	0.05	-	>0.99	[7]
MOS	0.74	2.48	LOQ - 56	>0.9979	[6]
EOS	0.68	2.25	LOQ - 56	>0.9979	[6]
BOS	0.61	2.03	LOQ - 56	>0.9979	[6]

MMS: Methyl **methanesulfonate**, EMS: Ethyl **methanesulfonate**, IPMS/IMS: Isopropyl **methanesulfonate**, MOS: Methyl 1-octanesulfonate, EOS: Ethyl 1-octanesulfonate, BOS: Butyl 1-octanesulfonate.

## Experimental Workflow

The overall workflow for the GC-MS analysis of genotoxic **methanesulfonate** impurities is depicted in the following diagram.



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GC-MS analysis workflow.

## Conclusion

The GC-MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of genotoxic **methanesulfonate** impurities in active pharmaceutical ingredients. The presented protocols and performance data demonstrate that the method is suitable for quality control and regulatory purposes, enabling pharmaceutical manufacturers to ensure the safety and quality of their products by controlling these potentially harmful impurities to within acceptable limits. The provided workflows and diagrams serve as a practical guide for implementation in analytical development and quality control laboratories.

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